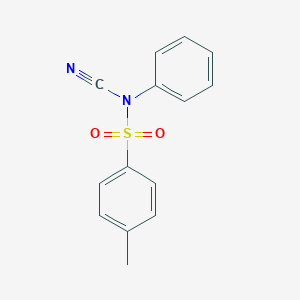

N-Cyano-N-phenyl-p-toluenesulfonamide

Vue d'ensemble

Description

N-Cyano-N-phenyl-p-toluenesulfonamide is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be synthesized using Kurzer’s method from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . This compound is known for its role as an electrophilic cyanating reagent, making it a valuable tool in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Cyano-N-phenyl-p-toluenesulfonamide can be synthesized on a large scale using Kurzer’s method . The synthesis involves the reaction of phenylurea with p-toluenesulfonyl chloride in the presence of pyridine as a solvent . This method does not require the use of toxic cyanogen halides, making it a safer alternative compared to other cyanating reagents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis. The process involves the use of phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . The reaction conditions are optimized to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyano-N-phenyl-p-toluenesulfonamide undergoes various types of reactions, including electrophilic cyanation, substitution, and radical reactions . It serves as an electrophilic cyanating reagent, allowing for the direct C–H cyanation of a variety of (hetero)arenes .

Common Reagents and Conditions: Common reagents used in reactions with this compound include Grignard reagents, aryl and alkenyl boronic acids, and lithium hexamethyldisilazide (LiHMDS) . The reaction conditions typically involve the use of transition metal catalysts or transition metal-free conditions .

Major Products Formed: The major products formed from reactions involving this compound include aryl nitriles, 2-aminobenzoxazole, and 2-aminobenzimidazole derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Electrophilic Cyanation Reactions

NCTS has been primarily employed in transition-metal-catalyzed cyanation reactions. These reactions are essential for synthesizing nitrile-containing compounds, which are valuable in pharmaceuticals and agrochemicals.

Key Studies:

- Transition-Metal Catalysis : Recent research highlights the effectiveness of NCTS in palladium-catalyzed cyanation of arenes and heterocycles, enabling direct functionalization of C–H bonds without the need for pre-activation steps .

- Rhodium-Catalyzed Reactions : Studies have demonstrated that NCTS can facilitate the selective cyanation of vinylic C–H bonds, leading to the formation of alkenyl nitriles . This method provides a straightforward approach to synthesize complex molecules with high specificity.

Synthesis of Pharmaceuticals

The introduction of nitrile groups via NCTS has been instrumental in developing various pharmaceutical agents. The nitrile moiety is often a critical pharmacophore that influences biological activity.

Applications in Drug Development:

- Anticancer Agents : Compounds containing nitrile functionalities have been explored for their anticancer properties. For instance, the synthesis of specific inhibitors targeting cancer cell proliferation has utilized NCTS as a key reagent .

- Anti-inflammatory Drugs : The incorporation of nitriles into anti-inflammatory drug candidates has also been reported, showcasing the versatility of NCTS in medicinal chemistry.

Data Tables

Case Study: Rhodium-Catalyzed Cyanation

A notable study investigated the use of NCTS in rhodium-catalyzed ortho-cyanation reactions, demonstrating its efficiency in producing substituted benzonitriles from aryl substrates under mild conditions. This method allows for greater functional group tolerance and scalability, making it attractive for industrial applications .

Case Study: Synthesis of Alkenyl Nitriles

Another research effort focused on employing NCTS for vinylic C–H cyanation, resulting in alkenyl nitriles that serve as intermediates in synthesizing complex natural products and pharmaceuticals. The study emphasized the practical aspects of using NCTS, including its ease of handling and reduced toxicity compared to traditional cyanating agents .

Mécanisme D'action

The mechanism of action of N-Cyano-N-phenyl-p-toluenesulfonamide involves its role as an electrophilic cyanating reagent . The compound transfers the cyanide group to nucleophilic substrates, facilitating the formation of nitriles . The molecular targets and pathways involved in these reactions include the activation of C–H bonds and the formation of carbon–carbon and carbon–nitrogen bonds .

Comparaison Avec Des Composés Similaires

N-Cyano-N-phenyl-p-toluenesulfonamide is unique compared to other cyanating reagents due to its bench stability and safer handling properties . Similar compounds include p-toluenesulfonyl cyanide, N-cyanobenzimidazole, and N-cyanophthalimide . These compounds also serve as cyanating agents but may require more stringent handling conditions and pose higher toxicity risks .

Activité Biologique

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a compound that has garnered attention in the field of organic chemistry due to its diverse biological activities and applications in synthetic methodologies. This article provides a comprehensive overview of the biological activity of NCTS, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

NCTS has the molecular formula CHNOS and features a sulfonamide group attached to a cyano-substituted aromatic system. Its structure allows for significant reactivity, particularly in nucleophilic aromatic substitution reactions.

Biological Activities

- Antimicrobial Properties :

-

Anticancer Activity :

- Research has indicated that cyanamide derivatives, including NCTS, may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators . The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

- Cyanation Reactions :

The biological activity of NCTS can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of the cyano group facilitates nucleophilic attack on electrophilic centers in biological molecules, potentially leading to modifications that alter their function.

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways, inhibiting their function and thereby affecting cellular processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of NCTS involved testing various concentrations against S. aureus and E. coli. The results showed a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| NCTS | 50 | S. aureus |

| NCTS | 75 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with NCTS resulted in a significant reduction in cell viability after 48 hours, with IC values ranging from 10 to 20 µM depending on the cell line tested.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

Synthesis Methods

NCTS can be synthesized through various methods:

- Direct Cyanation : Utilizing cyanogen bromide as a cyanation agent, which allows for the introduction of the cyano group onto the aromatic ring.

- Metal-Catalyzed Reactions : Recent advancements have demonstrated that transition metal catalysts can facilitate the formation of NCTS from simpler precursors under mild conditions .

Propriétés

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.